2-Chloro-N-methyl-4-(trifluoromethyl)aniline
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Overview
Description
2-Chloro-N-methyl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H7ClF3N. It is a derivative of aniline, where the hydrogen atoms on the aniline ring are substituted with chlorine, methyl, and trifluoromethyl groups. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methyl-4-(trifluoromethyl)aniline typically involves the following steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Methylation: The resulting amine is methylated using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and reduction processes, followed by methylation and trifluoromethylation. These processes are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-methyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or hydroxy derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Nitro and nitroso derivatives.
Reduction: Amines and hydroxy derivatives.
Substitution: Hydroxylated or alkoxylated products.
Scientific Research Applications
2-Chloro-N-methyl-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of agrochemicals, dyes, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-methyl-4-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chlorine and methyl groups contribute to the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)aniline: Similar structure but lacks the methyl group.
4-Chloro-2-(trifluoromethyl)aniline: Similar structure with different substitution pattern.
2-(Trifluoromethyl)aniline: Lacks both chlorine and methyl groups.
Uniqueness
2-Chloro-N-methyl-4-(trifluoromethyl)aniline is unique due to the presence of all three substituents (chlorine, methyl, and trifluoromethyl) on the aniline ring. This combination of groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H7ClF3N |
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Molecular Weight |
209.59 g/mol |
IUPAC Name |
2-chloro-N-methyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7ClF3N/c1-13-7-3-2-5(4-6(7)9)8(10,11)12/h2-4,13H,1H3 |
InChI Key |
QDOHTKAPXFVBFK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
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